Fmoc-Lys(Trt)-OH

描述

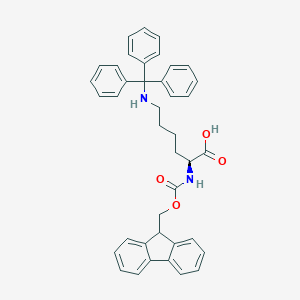

Fmoc-Lys(Trt)-OH: is a compound widely used in the field of peptide synthesis. It is a derivative of lysine, an essential amino acid, and is protected by two groups: the fluorenylmethyloxycarbonyl (Fmoc) group and the triphenylmethyl (Trt) group. The Fmoc group protects the amino group, while the Trt group protects the side chain of lysine. This compound is crucial in solid-phase peptide synthesis, where it helps in the stepwise construction of peptides by protecting reactive groups during the synthesis process .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Lys(Trt)-OH typically involves the protection of lysine’s amino and side chain groups. The process begins with the protection of the amino group using the Fmoc group. This is achieved by reacting lysine with fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium carbonate. The side chain is then protected by the Trt group through a reaction with triphenylmethyl chloride in the presence of a base like triethylamine .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents. The use of solid-phase synthesis techniques allows for the efficient production of high-purity this compound .

化学反应分析

Protecting Groups

- Fmoc Group The Fmoc group protects the amino group during peptide synthesis [1, 2]. It can be removed under mild basic conditions, such as with piperidine, to allow for selective deprotection of the amino group before coupling reactions [1, 2, 22, 23].

- Trt Group The Trt group protects the lysine side chain [1, 2]. It is more stable than the Fmoc group and remains intact during synthesis, which ensures the lysine side chain is protected [1, 2]. The Trt group is usually removed with trifluoroacetic acid (TFA).

Reaction Types

Fmoc-Lys(Trt)-OH undergoes several types of reactions:

- Deprotection Removal of the Fmoc group using piperidine and removal of the Trt group using trifluoroacetic acid (TFA).

- Coupling The exposed amino group is coupled with the next amino acid in the sequence [1, 2].

- Cleavage The peptide chain is cleaved from the resin, usually with TFA .

Comparison with Similar Compounds

Several compounds are similar to this compound but use different protecting groups for the lysine side chain:

| Compound | Protecting Group |

|---|---|

| Fmoc-Lys(Boc)-OH | Boc |

| Fmoc-Lys(Mtt)-OH | Mtt |

| Fmoc-Lys(ivDde)-OH | ivDde |

- Fmoc-Lys(Boc)-OH Uses a tert-butyloxycarbonyl (Boc) group instead of the Trt group [1, 17].

- Fmoc-Lys(Mtt)-OH Uses a 4-methyltrityl (Mtt) group instead of the Trt group.

- Fmoc-Lys(ivDde)-OH Uses an ivDde (1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl) group instead of the Trt group [1, 3].

The Trt group provides stability, while the Fmoc group allows easy removal and subsequent coupling reactions, making this compound a versatile compound in peptide synthesis. this compound can be used in place of Fmoc-Lys(Boc)-OH if side products are formed during acid cleavage .

Potential Side Reactions

During Fmoc solid-phase peptide synthesis (SPPS), side reactions can occur, leading to unwanted products [6, 12]. One significant side reaction is alpha-C racemization, where the stereochemistry of the amino acid is lost [6, 7]. For Fmoc-Cys(Trt)-OH, racemization can occur depending on the coupling reagents used [7, 10]. Using optimized resins, coupling reagents, and pseudoproline dipeptide building blocks can decrease chain aggregation .

Aspartimide formation is another side reaction that affects aspartate residues, particularly when Asp is followed by Gly, Asp, Asn, Gln, or Arg . This reaction is catalyzed by acids and bases and can occur during Fmoc deprotection or TFA cleavage .

Advantages of this compound

The use of this compound can lead to more complete coupling and Fmoc-cleavage steps compared to Fmoc/tBu-amino acids . It is also valuable in bioconjugation processes, where it helps attach peptides to other biomolecules, such as antibodies or nanoparticles, improving the delivery and efficacy of therapeutic agents .

科学研究应用

Advantages in Peptide Synthesis

- Milder Cleavage Conditions : The use of Fmoc chemistry allows for cleavage with trifluoroacetic acid (TFA), which is less hazardous than the hydrogen fluoride used in Boc chemistry. This results in safer handling and better overall yields .

- Reduced Side Products : The trityl group can be selectively removed without affecting other protecting groups, leading to higher quality peptides with fewer side products .

- Compatibility with Post-Translational Modifications : this compound is particularly advantageous for synthesizing peptides with modifications such as phosphorylation and glycosylation, which are often incompatible with Boc strategies .

Synthesis of Antimicrobial Peptides

Recent studies have highlighted the use of this compound in synthesizing antimicrobial peptides like human beta defensin 3 (HBD-3). Researchers optimized the solid-phase synthesis by employing an orthogonal disulfide bond formation strategy, demonstrating that using this compound led to improved yields and purities compared to traditional methods .

Development of Therapeutic Peptides

This compound has been utilized in the development of therapeutic peptides targeting various diseases. For instance, its application in synthesizing cyclic peptides has shown promising results due to the stability provided by the trityl group during the synthesis process. This stability is crucial when forming cyclic structures that require precise control over reaction conditions .

Integration into DNA-Encoded Libraries

The compound has also been employed in creating DNA-encoded libraries (DELs), where it serves as a building block for peptide synthesis linked to DNA tags. This approach enhances screening capabilities for drug discovery by allowing researchers to rapidly identify potential therapeutic candidates from large combinatorial libraries .

Comparative Analysis with Other Protecting Groups

The following table summarizes key differences between this compound and other commonly used lysine derivatives:

| Property | This compound | Fmoc-Lys(Boc)-OH | Fmoc-Lys(Mmt)-OH |

|---|---|---|---|

| Cleavage Agent | TFA | HF | TFA |

| Selective Removal | Yes | No | Yes |

| Side Product Formation | Low | Moderate | Low |

| Stability During Synthesis | High | Moderate | High |

| Compatibility with Modifications | High | Low | Moderate |

作用机制

The mechanism of action of Fmoc-Lys(Trt)-OH primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group of lysine, preventing unwanted reactions during the synthesis process. The Trt group protects the side chain, allowing for selective reactions at the amino group. These protecting groups can be selectively removed under specific conditions, enabling the stepwise construction of peptide chains .

相似化合物的比较

Fmoc-Lys(Boc)-OH: This compound uses the tert-butoxycarbonyl (Boc) group instead of the Trt group for side chain protection.

Fmoc-Lys(Mtt)-OH: This compound uses the 4-methyltrityl (Mtt) group for side chain protection.

Uniqueness: Fmoc-Lys(Trt)-OH is unique due to the stability of the Trt group under basic conditions, allowing for selective deprotection of the Fmoc group without affecting the Trt group. This selective deprotection is crucial in the stepwise construction of complex peptides .

生物活性

Fmoc-Lys(Trt)-OH, or N-alpha-Fmoc-N-epsilon-trityl-L-lysine, is a protected amino acid commonly used in peptide synthesis. Its unique structural features and protective groups make it a valuable building block for developing peptides with specific biological activities. This article explores the biological activity of this compound, focusing on its applications in antimicrobial peptides, enzyme substrates, and other potential therapeutic uses.

Chemical Structure and Properties

- Molecular Formula : C₄₃H₅₃N₃O₄S

- Molecular Weight : 610.7 g/mol

- Protective Groups : The Fmoc group provides stability during synthesis, while the Trt group protects the lysine side chain from unwanted reactions.

Synthesis Methods

This compound can be synthesized via solid-phase peptide synthesis (SPPS) or solution-phase methods. The choice of method often depends on the desired purity and yield of the final product. The SPPS method is favored for its efficiency and ability to produce high-purity peptides.

1. Antimicrobial Peptides

Recent studies have demonstrated that this compound can be incorporated into short cationic peptides that exhibit significant antimicrobial activity. These peptides are synthesized by attaching various amino acids to a resin and subsequently evaluating their efficacy against different bacterial strains.

- Case Study : A study explored the incorporation of this compound into antimicrobial peptides, revealing that modifications in the peptide sequence could enhance their antibacterial properties against Gram-positive bacteria. The presence of positively charged lysine residues was crucial for membrane interaction and disruption .

2. Enzyme Substrates

This compound has also been utilized in the development of enzyme substrates, particularly in studies involving matrix metalloproteinases (MMPs). The incorporation of fluorophores such as 5-carboxyfluorescein (5-Fam) into peptide sequences containing Fmoc-Lys allows for real-time monitoring of enzymatic activity.

- Research Findings : In one study, Fmoc-Lys(5-Fam) was synthesized and used to create triple-helical peptide substrates. These substrates were tested against MMP-1, MMP-13, and MT1-MMP, demonstrating that modifications at the lysine position could significantly influence substrate stability and enzyme activity .

3. Peptide-Based Therapeutics

The versatility of this compound extends to its potential use in peptide-based therapeutics. Its ability to form stable structures makes it an attractive candidate for drug development, especially in creating targeted therapies for various diseases.

- Example Application : Research has indicated that peptides containing Fmoc-Lys residues can be designed to interact specifically with cellular receptors or enzymes, thereby enhancing therapeutic efficacy while minimizing side effects .

Comparative Analysis of Biological Activity

| Peptide Composition | Antimicrobial Activity | Enzymatic Stability | Therapeutic Potential |

|---|---|---|---|

| This compound | High | Moderate | High |

| Fmoc-Cys(Trt)-OH | Moderate | High | Moderate |

| Fmoc-Arg(Pbf)-OH | High | Low | High |

属性

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-(tritylamino)hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H38N2O4/c43-38(44)37(42-39(45)46-28-36-34-24-12-10-22-32(34)33-23-11-13-25-35(33)36)26-14-15-27-41-40(29-16-4-1-5-17-29,30-18-6-2-7-19-30)31-20-8-3-9-21-31/h1-13,16-25,36-37,41H,14-15,26-28H2,(H,42,45)(H,43,44)/t37-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEOOTQDKDICVJW-QNGWXLTQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCCCCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCCCC[C@@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H38N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60552979 | |

| Record name | N~2~-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-N~6~-(triphenylmethyl)-L-lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60552979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

610.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

719892-61-2 | |

| Record name | N~2~-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-N~6~-(triphenylmethyl)-L-lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60552979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。